molecular formula C29H23Cl2FN2O4 B2592492 4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide CAS No. 320423-56-1

4-[(3,4-dichlorobenzyl)oxy]-N'-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide

Cat. No.: B2592492
CAS No.: 320423-56-1
M. Wt: 553.41
InChI Key: JPMBAKLZOZGXPZ-MHDJOFBISA-N
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Description

4-[(3,4-dichlorobenzyl)oxy]-N’-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features multiple functional groups, including dichlorobenzyl, fluorobenzyl, methoxyphenyl, and benzenecarbohydrazide, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dichlorobenzyl)oxy]-N’-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dichlorobenzyl)oxy]-N’-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid derivative, while reduction of nitro groups would yield amine derivatives.

Scientific Research Applications

4-[(3,4-dichlorobenzyl)oxy]-N’-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(3,4-dichlorobenzyl)oxy]-N’-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4-dichlorobenzyl)oxy]-N’-((E)-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)benzenecarbohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23Cl2FN2O4/c1-36-28-15-20(5-13-27(28)38-17-19-2-8-23(32)9-3-19)16-33-34-29(35)22-6-10-24(11-7-22)37-18-21-4-12-25(30)26(31)14-21/h2-16H,17-18H2,1H3,(H,34,35)/b33-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMBAKLZOZGXPZ-MHDJOFBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23Cl2FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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